molecular formula C8H3BrF3NO2 B13521754 4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene

4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene

Cat. No.: B13521754
M. Wt: 282.01 g/mol
InChI Key: FERBJBMTZKYGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3BrF3NO2 and a molecular weight of 282.01 g/mol . This compound is characterized by the presence of a bromine atom, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene typically involves the reaction of 4-bromo-2-nitro-1-(trifluoromethoxy)benzene with phosgene in the presence of a base. The reaction conditions include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LIDA) for substitution reactions and amines for addition reactions. Major products formed from these reactions include substituted benzene derivatives and urea derivatives .

Scientific Research Applications

4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene involves its interaction with nucleophiles, leading to the formation of covalent bonds. The isocyanate group is highly reactive and can form stable urea derivatives with amines. This reactivity makes it useful in the modification of proteins and enzymes, where it can inhibit enzyme activity by covalently modifying active site residues .

Comparison with Similar Compounds

4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene can be compared with similar compounds such as:

The presence of the isocyanate group in this compound makes it unique and highly reactive, allowing it to participate in a wider range of chemical reactions compared to its analogs.

Properties

Molecular Formula

C8H3BrF3NO2

Molecular Weight

282.01 g/mol

IUPAC Name

4-bromo-2-isocyanato-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3BrF3NO2/c9-5-1-2-7(15-8(10,11)12)6(3-5)13-4-14/h1-3H

InChI Key

FERBJBMTZKYGOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=C=O)OC(F)(F)F

Origin of Product

United States

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